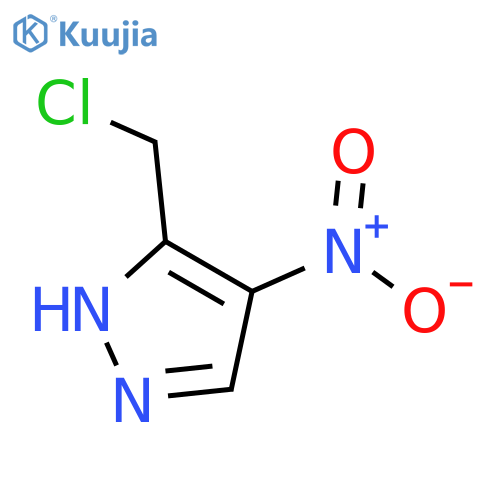Cas no 2229537-70-4 (3-(chloromethyl)-4-nitro-1H-pyrazole)

2229537-70-4 structure
商品名:3-(chloromethyl)-4-nitro-1H-pyrazole
3-(chloromethyl)-4-nitro-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 3-(chloromethyl)-4-nitro-1H-pyrazole
- 2229537-70-4
- SCHEMBL2549735
- EN300-1975236
-
- インチ: 1S/C4H4ClN3O2/c5-1-3-4(8(9)10)2-6-7-3/h2H,1H2,(H,6,7)
- InChIKey: DUEBOWIVIZZQDD-UHFFFAOYSA-N
- ほほえんだ: ClCC1=C(C=NN1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 160.9992041g/mol
- どういたいしつりょう: 160.9992041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 74.5Ų
3-(chloromethyl)-4-nitro-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1975236-5.0g |
3-(chloromethyl)-4-nitro-1H-pyrazole |
2229537-70-4 | 5g |
$3189.0 | 2023-06-03 | ||
| Enamine | EN300-1975236-0.5g |
3-(chloromethyl)-4-nitro-1H-pyrazole |
2229537-70-4 | 0.5g |
$548.0 | 2023-09-16 | ||
| Enamine | EN300-1975236-1.0g |
3-(chloromethyl)-4-nitro-1H-pyrazole |
2229537-70-4 | 1g |
$1100.0 | 2023-06-03 | ||
| Enamine | EN300-1975236-2.5g |
3-(chloromethyl)-4-nitro-1H-pyrazole |
2229537-70-4 | 2.5g |
$1118.0 | 2023-09-16 | ||
| Enamine | EN300-1975236-10g |
3-(chloromethyl)-4-nitro-1H-pyrazole |
2229537-70-4 | 10g |
$2454.0 | 2023-09-16 | ||
| Enamine | EN300-1975236-0.05g |
3-(chloromethyl)-4-nitro-1H-pyrazole |
2229537-70-4 | 0.05g |
$480.0 | 2023-09-16 | ||
| Enamine | EN300-1975236-0.1g |
3-(chloromethyl)-4-nitro-1H-pyrazole |
2229537-70-4 | 0.1g |
$502.0 | 2023-09-16 | ||
| Enamine | EN300-1975236-0.25g |
3-(chloromethyl)-4-nitro-1H-pyrazole |
2229537-70-4 | 0.25g |
$525.0 | 2023-09-16 | ||
| Enamine | EN300-1975236-10.0g |
3-(chloromethyl)-4-nitro-1H-pyrazole |
2229537-70-4 | 10g |
$4729.0 | 2023-06-03 | ||
| Enamine | EN300-1975236-5g |
3-(chloromethyl)-4-nitro-1H-pyrazole |
2229537-70-4 | 5g |
$1654.0 | 2023-09-16 |
3-(chloromethyl)-4-nitro-1H-pyrazole 関連文献
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
2229537-70-4 (3-(chloromethyl)-4-nitro-1H-pyrazole) 関連製品
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
